molecular formula C10H14N2O2S B6539890 N-(propan-2-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060349-59-8

N-(propan-2-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No. B6539890
CAS RN: 1060349-59-8
M. Wt: 226.30 g/mol
InChI Key: MDBYQHOPWOIUFJ-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide, also known as propan-2-yl thiophen-3-ylmethyl ethanediamide (PTMEDA), is an organic compound that is used in various scientific research applications. PTMEDA is a derivative of ethanediamide, which is a cyclic amide containing two nitrogen atoms. PTMEDA is a heterocyclic compound that contains a thiophene ring and a methyl group. It is a colorless, odorless solid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

PTMEDA has been used in various scientific research applications, such as drug delivery systems, biosensing, and as a catalyst in organic synthesis. It has also been used as a building block in the synthesis of other organic compounds. In drug delivery systems, PTMEDA has been used as a drug carrier, allowing for the targeted delivery of drugs to specific cells or tissues. In biosensing, PTMEDA has been used to detect and measure the presence of certain molecules or ions in a sample. In organic synthesis, PTMEDA has been used as a catalyst to facilitate the synthesis of other organic compounds.

Mechanism of Action

PTMEDA acts as an acid catalyst in the reaction between ethanediamine and thiophene-3-carboxaldehyde. The acid catalyst protonates the ethanediamine, forming an intermediate. The intermediate then reacts with the thiophene-3-carboxaldehyde to form PTMEDA. The acid catalyst also facilitates the formation of PTMEDA by stabilizing the intermediate, allowing the reaction to proceed.
Biochemical and Physiological Effects
PTMEDA has been studied for its potential biochemical and physiological effects. In vitro studies have shown that PTMEDA can inhibit the growth of certain types of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, PTMEDA has been shown to have antifungal activity against certain types of fungi.

Advantages and Limitations for Lab Experiments

PTMEDA has several advantages for laboratory experiments. It is a stable compound that is insoluble in water, making it easy to work with. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to using PTMEDA in laboratory experiments. It is not soluble in water, which can make it difficult to work with in certain applications. Additionally, it is a relatively new compound, and more research is needed to understand its full potential.

Future Directions

There are several potential future directions for research on PTMEDA. One potential direction is to further investigate its potential as a drug delivery system. Additionally, research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Other potential directions for research include exploring its potential as an antifungal agent and investigating its potential as a catalyst for organic synthesis. Additionally, further research could be conducted to better understand its biochemical and physiological effects.

Synthesis Methods

PTMEDA is synthesized from ethanediamine and thiophene-3-carboxaldehyde. The reaction is catalyzed by a strong acid, such as hydrochloric acid. In the reaction, ethanediamine and thiophene-3-carboxaldehyde are combined in the presence of a strong acid to form PTMEDA. The reaction proceeds in two steps: first, the ethanediamine reacts with the thiophene-3-carboxaldehyde to form an intermediate; then the intermediate reacts with the acid to form PTMEDA. The reaction is typically carried out at room temperature and the product is isolated by vacuum distillation.

properties

IUPAC Name

N'-propan-2-yl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7(2)12-10(14)9(13)11-5-8-3-4-15-6-8/h3-4,6-7H,5H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBYQHOPWOIUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopropyl-N2-(thiophen-3-ylmethyl)oxalamide

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